molecular formula C12H9ClFNO3 B13693648 Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13693648
M. Wt: 269.65 g/mol
InChI Key: QJKNFPXQHCBTMP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate typically involves a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and stability compared to similar compounds .

Biological Activity

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Overview of the Compound

This compound features a unique structure that includes a chloro and a fluoro substituent on the phenyl ring, contributing to its chemical reactivity and biological activity. Isoxazoles are known for their diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were assessed against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

2. Antiviral Activity
Studies have also explored the antiviral potential of this compound. In vitro assays demonstrated that this compound could inhibit viral replication in certain cell lines, indicating its potential as an antiviral agent. Specific mechanisms of action may involve interference with viral entry or replication processes.

3. Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Cancer Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54920.0

These findings highlight its potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety in vivo.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity to enzymes or receptors involved in key metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in bacterial growth at concentrations lower than those required for conventional antibiotics .
  • Anticancer Activity Assessment
    Another study focused on the anticancer properties of isoxazole derivatives, revealing that this compound exhibited potent cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction . This research supports the potential development of this compound as a novel anticancer therapeutic agent.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

QJKNFPXQHCBTMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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